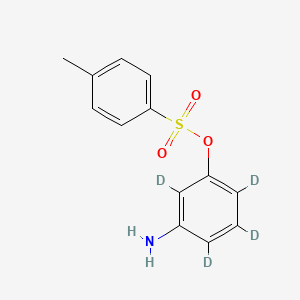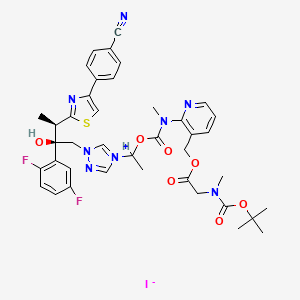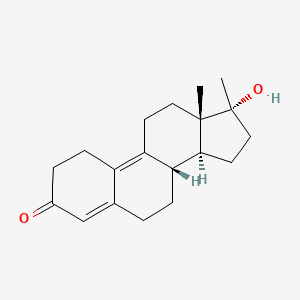
12-Hydroxylauric-d20 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxylauric-d20 Acid, also known as 12-Hydroxydodecanoic-d20 Acid, is a deuterated form of 12-Hydroxylauric Acid. This compound is a medium-chain fatty acid with a hydroxyl group at the 12th carbon position. It is used in various scientific research applications due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxylauric-d20 Acid typically involves the hydroxylation of lauric acid. The process can be catalyzed by cytochrome P450 enzymes, particularly CYP4A11, which hydroxylates lauric acid at the 12th position . The reaction conditions often include the use of high-performance liquid chromatography for the quantification of the product .
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. The deuterium atoms are introduced into the lauric acid molecule, followed by hydroxylation to produce the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Hydroxylauric-d20 Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and alkylating agents.
Major Products:
Oxidation: Formation of 12-ketolauric-d20 acid.
Reduction: Formation of 12-hydroxylauryl alcohol-d20.
Substitution: Formation of various substituted lauric acid derivatives.
Applications De Recherche Scientifique
12-Hydroxylauric-d20 Acid is used in a wide range of scientific research applications:
Chemistry: It serves as a reference material in analytical chemistry for the study of fatty acid metabolism.
Biology: It is used to investigate the role of hydroxylated fatty acids in biological systems.
Medicine: Research on its potential therapeutic effects in treating metabolic disorders is ongoing.
Industry: It is used in the production of biodegradable surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 12-Hydroxylauric-d20 Acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Lauric Acid: A medium-chain fatty acid without the hydroxyl group.
12-Hydroxylauric Acid: The non-deuterated form of 12-Hydroxylauric-d20 Acid.
12-Ketolauric Acid: The oxidized form of 12-Hydroxylauric Acid.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Propriétés
Formule moléculaire |
C12H24O3 |
|---|---|
Poids moléculaire |
236.44 g/mol |
Nom IUPAC |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosadeuterio-12-hydroxydodecanoic acid |
InChI |
InChI=1S/C12H24O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h13H,1-11H2,(H,14,15)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 |
Clé InChI |
ZDHCZVWCTKTBRY-KHKAULECSA-N |
SMILES isomérique |
[2H]C([2H])(CO)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
SMILES canonique |
C(CCCCCC(=O)O)CCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)



![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
